N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide typically involves multiple steps. One common method includes the reaction of 4-ethoxy-1,3-benzothiazol-2-amine with 1,3-benzothiazol-6-yl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide can be compared with other benzothiazole derivatives such as:
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: This compound also exhibits significant biological activities and is used in similar research applications.
BLZ945: Another benzothiazole derivative known for its potential in cancer research.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for scientific research .
Biological Activity
N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be denoted as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16N4O2S2
The presence of benzothiazole moieties suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Benzothiazole Rings : Utilizing ortho-amino thiophenols and carboxylic acid derivatives.
- Acetylation : The introduction of the acetamide group through acetylation reactions.
- Purification : Techniques such as recrystallization or column chromatography to isolate the final product.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. A study evaluating various derivatives showed that compounds with similar structures to this compound demonstrated cytotoxic effects against several human cancer cell lines. Notably:
Compound | Cell Line | IC50 (µM) |
---|---|---|
10 | MDA-MB-231 | 5.0 |
16 | SK-Hep-1 | 7.5 |
This data suggests that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Compounds with benzothiazole structures often act by inhibiting specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors that regulate growth signals.
- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
Study 1: Anticancer Activity Evaluation
In a comprehensive study conducted by the National Cancer Institute, various benzothiazole derivatives were screened for anticancer activity against 60 human tumor cell lines. The results indicated that specific derivatives exhibited potent activity against breast and liver cancer cells .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of related benzothiazole compounds demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL across different strains .
Properties
IUPAC Name |
N-[2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-3-24-13-5-4-6-14-16(13)21-18(25-14)22-17-20-12-8-7-11(19-10(2)23)9-15(12)26-17/h4-9H,3H2,1-2H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGRZQSBFQKNQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.